{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
Description
The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone features a 1,2,3-triazole core substituted at position 5 with a 2-fluorophenylamino group and at position 4 with a methanone-linked propenyl-piperazine moiety. This structure combines a heterocyclic triazole ring, known for metabolic stability and hydrogen-bonding capacity, with a piperazine group that enhances solubility and modulates receptor interactions.
Properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-2-7-22-8-10-23(11-9-22)16(24)14-15(20-21-19-14)18-13-6-4-3-5-12(13)17/h2-6H,1,7-11H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBAJYCNKJSMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, propargyl bromide, and piperazine.
Formation of Triazole Ring: The triazole ring is typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide derivative of 2-fluoroaniline with propargyl bromide.
Coupling with Piperazine: The resulting triazole intermediate is then coupled with a piperazine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling Up: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring participates in-dipolar cycloaddition reactions with alkynes or nitriles to form fused heterocyclic systems. For example:
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Reaction : Triazole + Acetylene → Pyrazolo-triazole derivative
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Conditions : Cu(I) catalysis, 80–100°C, DMF solvent.
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Yield : ~65–75%.
This reactivity is critical for generating structurally diverse analogs for biological screening.
Nucleophilic Substitution
The fluorine atom on the phenyl group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides:
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Reaction : Fluorophenyl + Primary Amine → Substituted aniline derivative
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Conditions : K₂CO₃, DMSO, 120°C, 12–24 hours.
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Outcome : Replacement of fluorine with amine groups enhances water solubility.
Table 1 : NAS Reactivity with Selected Nucleophiles
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Morpholine | Morpholino-substituted derivative | 72 | |
| Methoxide | Methoxy-substituted derivative | 58 | |
| Piperidine | Piperidino-substituted derivative | 68 |
Alkylation/Acylation of Piperazine
The piperazine nitrogen undergoes alkylation or acylation to modify pharmacokinetic properties:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF).
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Acylation : Reaction with acetyl chloride in dichloromethane (DCM) with Et₃N.
Key Data :
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Alkylation at the piperazine nitrogen increases lipophilicity (logP increase by ~0.5–1.0).
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Acylation reduces basicity, altering receptor binding affinity.
Oxidation Reactions
The prop-2-en-1-yl (allyl) group on the piperazine is susceptible to oxidation:
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Reaction : Allyl → Epoxide or Dihydroxy derivative
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Conditions : m-CPBA (meta-chloroperbenzoic acid) in DCM, 0°C → RT .
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Application : Epoxidation introduces sites for further functionalization .
Metal-Catalyzed Cross-Coupling
The triazole and fluorophenyl groups enable Suzuki-Miyaura couplings for aryl diversification:
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Reaction : Boronic Acid + Triazole → Biaryl derivative
Hydrolysis of the Methanone Group
The central methanone (C=O) group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions:
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Acidic Hydrolysis : HCl (conc.), reflux, 6 hours → Carboxylic acid (yield: 55%).
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Basic Hydrolysis : NaOH (aq.), ethanol, 80°C → Carboxylate salt (yield: 50%).
Reduction of Functional Groups
Selective reductions modify specific sites:
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Triazole Reduction : H₂, Pd/C → Partially saturated triazoline (low yield due to stability issues).
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Allyl Group Reduction : H₂, Wilkinson’s catalyst → Propyl-piperazine derivative (yield: 85%).
Complexation with Metal Ions
The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates studied for antimicrobial activity:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition of the allyl group, forming dimers or cross-linked structures.
Scientific Research Applications
Structural Insights
The compound features a triazole ring, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The piperazine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has highlighted the potential of this compound as an antimicrobial agent. The triazole derivatives are particularly noted for their antifungal and antibacterial properties.
Antifungal Activity
In studies evaluating antifungal efficacy against Candida albicans, derivatives similar to this compound demonstrated significant activity. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antifungals like fluconazole, indicating superior effectiveness.
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Fluconazole | 256 | Standard |
| Triazole Derivative A | 0.0156 | Highly Active |
| Triazole Derivative B | 0.046 | Moderately Active |
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro tests revealed its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Vancomycin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Anticancer Potential
Emerging studies suggest that compounds containing the triazole ring may exhibit anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways.
Case Studies
- Study on Antifungal Efficacy : A series of compounds including our target compound were synthesized and tested against clinical isolates of fungi. Results indicated superior activity compared to fluconazole, particularly against resistant strains.
- Antibacterial Screening : In a comprehensive screening of various triazole derivatives, this compound was identified as having potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays.
- Anticancer Activity : Preliminary studies have shown that triazole derivatives can inhibit the growth of cancer cells in vitro, suggesting potential for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and piperazine moiety significantly influence biological activity. The introduction of electron-withdrawing groups, such as fluorine in the phenyl ring, enhances lipophilicity and metabolic stability, crucial for improved bioavailability.
Mechanism of Action
The mechanism of action of {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural motifs are shared with several derivatives (Table 1):
Key Observations :
- Triazole vs. Tetrazole/Thiophene : The 1,2,3-triazole core in the target compound offers distinct electronic and steric properties compared to tetrazole () or thiophene (). Triazoles are preferred in drug design for their metabolic stability and synthetic accessibility via click chemistry .
- Piperazine Modifications : The propenyl-piperazine group provides a reactive site for conjugation, unlike sulfonylphenyl () or morpholinyl () variants, which focus on polarity and solubility.
Predicted Properties :
- LogP : ~3.5 (moderate lipophilicity due to fluorophenyl and triazole).
- Solubility : Enhanced by piperazine’s basicity, though propenyl may reduce aqueous solubility.
- Bioactivity : Likely targets kinases or GPCRs, given triazole-piperazine scaffolds in and .
Biological Activity
The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or other suitable precursors. For the specific compound , a method involving the coupling of 2-fluorophenylamine with a triazole framework has been utilized. The resulting product is characterized by its unique structure that includes a piperazine moiety, which is known for enhancing biological activity.
Anticancer Properties
Triazole derivatives are recognized for their anticancer potential. Research indicates that compounds containing fluorinated triazoles exhibit enhanced activity against various cancer cell lines. For example, studies have shown that certain triazole derivatives can inhibit the proliferation of MCF-7 breast cancer cells with IC50 values indicating significant potency .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Inhibition of ERK1/2 signaling |
| Compound B | A549 | 7.2 | Induction of apoptosis |
| Compound C | HepG2 | 6.5 | NF-kB pathway inhibition |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. Triazoles are known to possess broad-spectrum activity against bacteria and fungi. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, triazole derivatives have been reported to exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate immune responses, making them promising candidates for treating inflammatory diseases . Additionally, some studies suggest potential applications in treating tuberculosis and other infectious diseases due to their ability to interfere with microbial metabolism .
Case Studies and Research Findings
Recent studies have focused on the design and evaluation of new triazole derivatives for their biological activities. For example, a series of fluorinated triazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that fluorination significantly enhances the bioactivity of these compounds due to improved hydrophobicity and binding affinity .
Case Study: Fluorinated Triazoles in Cancer Therapy
In a study conducted by Kurumurthy et al., several fluorinated triazole-tagged compounds were synthesized and screened for anticancer activity against multiple cell lines including MCF-7 and A549. The most active compounds exhibited IC50 values below 10 µM, showcasing their potential as lead candidates for further development .
Q & A
Q. Basic
- NMR Spectroscopy : / NMR to confirm substituent connectivity and purity. Fluorine () NMR is critical for verifying the 2-fluorophenyl group.
- Mass Spectrometry : HRMS (High-Resolution MS) for molecular weight validation.
- X-Ray Crystallography : To resolve crystal packing, hydrogen bonding, and stereoelectronic effects (e.g., using SHELXL for refinement) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess thermal stability.
How can crystallographic data for this compound be refined using software like SHELXL?
Q. Advanced
- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) is essential. Use TWINABS for scaling and absorption corrections.
- Refinement Workflow :
- Structure Solution : Employ SHELXD for dual-space methods or direct methods for small molecules.
- Parameterization : Define anisotropic displacement parameters for non-H atoms.
- Hydrogen Placement : Use HFIX or AFIX commands for idealized positions.
- Validation : Check for outliers using RIGU, DELU, and SIMU restraints.
- Handling Twinning : Apply TWIN/BASF commands for twinned data.
Common Pitfalls : Overfitting due to weak data; use the L.S. restraint and cross-validate with R-free values .
What strategies address discrepancies in biological activity data across studies?
Q. Advanced
- Purity Assessment : Quantify impurities via HPLC (>98% purity required) and assess their bioactivity.
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent dissolution.
- Target Engagement Studies : Validate binding affinity using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Structural Analog Testing : Compare activity with derivatives lacking the 2-fluorophenyl or propargyl groups to isolate pharmacophoric contributions .
How does the 2-fluorophenyl group influence electronic structure and reactivity?
Q. Advanced
- Electron-Withdrawing Effects : Fluorine induces a meta-directing effect, altering π-π stacking and hydrogen-bonding interactions.
- Conformational Rigidity : The C-F bond restricts rotational freedom, stabilizing planar conformations critical for target binding.
- Computational Insights : DFT calculations (B3LYP/6-311+G**) reveal reduced electron density at the triazole N2 position, enhancing electrophilic reactivity. Compare with non-fluorinated analogs to quantify substituent effects .
What computational approaches predict stability under varying conditions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) to predict hydrolysis or aggregation.
- QM/MM Studies : Evaluate reaction pathways for propargyl group degradation under oxidative stress.
- Accelerated Stability Testing : Pair Arrhenius equation modeling (for shelf-life prediction) with LC-MS to identify degradation products.
Case Study : Energetic derivatives of triazoles (e.g., azido or nitro analogs) show sensitivity to friction/impact; apply similar protocols to assess safety .
How can structure-activity relationship (SAR) studies optimize this compound?
Q. Advanced
- Piperazine Modifications : Replace the propargyl group with bulkier substituents (e.g., benzyl, cyclopropyl) to probe steric effects.
- Triazole Substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to enhance electrophilicity.
- Fluorine Scanning : Synthesize 3- or 4-fluorophenyl analogs to map halogen bonding preferences.
Data-Driven Design : Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (LogP, PSA) with activity .
What are the challenges in resolving hydrogen bonding networks in its crystal structure?
Q. Advanced
- Weak Interactions : Low-electron-density H-atoms (e.g., N-H) require neutron diffraction or high-resolution synchrotron data.
- Disorder Modeling : Use PART commands in SHELXL to handle disordered solvent molecules or flexible side chains.
- Validation Tools : Employ PLATON/ADDSYM to check for missed symmetry and Mercury for visualization of π-π/CH-π interactions .
How does the propargyl group affect metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
